Ammonium hydrogen glutarate

Description

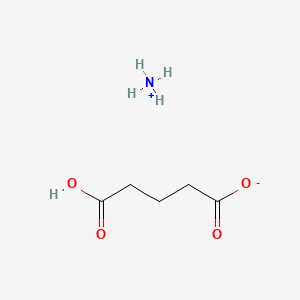

Structure

3D Structure of Parent

Properties

CAS No. |

29750-34-3 |

|---|---|

Molecular Formula |

C5H11NO4 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

azanium;5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H8O4.H3N/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);1H3 |

InChI Key |

GKGYMXPRDRXIIL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Approaches to Ammonium (B1175870) Hydrogen Glutarate Synthesis

The formation of ammonium hydrogen glutarate involves the partial neutralization of glutaric acid with ammonia (B1221849). The primary methods for its synthesis include crystallization from solution, the application of green chemistry principles, and mechanochemical techniques.

Crystallization from a solution is a fundamental technique for the isolation and purification of this compound and related dicarboxylic acid salts. The process hinges on the principle of differential solubility of the salt in a given solvent system under varying conditions. The synthesis typically involves reacting glutaric acid with a controlled amount of ammonia in a suitable solvent, followed by inducing crystallization.

The choice of solvent is critical. Water-soluble alcohols like methanol, ethanol (B145695), and propanols are often employed. google.com The solubility of the resulting salt can be precisely manipulated; for instance, adding small quantities of water to an alcohol-based solution can influence solubility, allowing the acid salt to crystallize out of a hot, clear solution as it cools. google.com Studies on mixed organic-inorganic particles have explored the deliquescence and crystallization of ammonium sulfate-glutaric acid systems, providing insight into the phase and hygroscopic properties of such mixtures. ubc.ca The minimum deliquescence relative humidity for the ammonium sulfate-glutaric acid system was found to occur at a glutaric acid mole fraction of 0.5 ± 0.1, a composition also known as the eutonic point. ubc.ca

Research on the cocrystallization of various active pharmaceutical ingredients with dicarboxylic acids, including glutaric acid, has shown that the choice of solvent (e.g., water, methanol, ethanol, acetonitrile) can lead to the formation of different stoichiomorphs, solvates, or polymorphs. acs.org The recovery of the final product is often achieved through techniques like cooling crystallization, evaporation, or vacuum evaporation, depending on the solubility characteristics of the dicarboxylic acid in the chosen solvent. epo.org

| Solvent System | Technique | Observation | Source |

| Water-soluble alcohols (e.g., methanol, ethanol) | Cooling Crystallization | Addition of water influences solubility, promoting crystallization upon cooling. | google.com |

| Water | Evaporation / Cooling | Used for crystallization of fluoroquinolone-glutaric acid salts. | acs.org |

| Acetonitrile | Evaporation / Cooling | Yielded different solvates compared to other solvents in cocrystallization studies. | acs.org |

| Aqueous solution | Deliquescence/Crystallization studies | Investigated phase transitions of ammonium sulfate-glutaric acid particles. | ubc.ca |

The synthesis of dicarboxylic acid salts is increasingly guided by the principles of green chemistry, which prioritize sustainability, waste reduction, and the use of environmentally benign materials. essentialchemicalindustry.orgcore.ac.uk These principles are applied to create more efficient and safer synthetic routes.

One major focus is the use of greener solvents, with water being the most prominent example due to its availability, safety, and low environmental impact. mdpi.com Performing reactions in water can improve atom efficiency and simplify processing and purification. mdpi.com Another key strategy is the use of biocatalysis. For instance, laccase-catalyzed enzymatic processes have been developed to produce dicarboxylic acids from renewable, biomass-derived fatty acids, offering an environmentally friendly alternative to conventional chemical synthesis. tandfonline.com

Microwave-assisted synthesis represents another green approach, as it can drastically reduce reaction times from hours to minutes, leading to significant energy savings. whiterose.ac.uk This method has been successfully used for the rapid, gram-scale synthesis of disodium (B8443419) dicarboxylates with high yields. whiterose.ac.uk Furthermore, research into novel reaction pathways, such as the carbonate-promoted C–H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA), demonstrates a move away from harsh oxidation steps and towards the use of feedstocks derived from inedible biomass. stanford.edu

Mechanochemistry, or synthesis via mechanical grinding, offers a powerful, solvent-free alternative for producing dicarboxylic acid salts. acs.org This method is recognized as a sustainable technique because it often eliminates the need for bulk solvents and subsequent purification steps, reducing waste and energy consumption. acs.org

The mechanochemical neutralization of solid dicarboxylic acids (such as sebacic acid) with solid bases (like sodium, potassium, or calcium hydroxides and carbonates) can proceed easily and lead to a complete transformation into the corresponding salts. tandfonline.com This solid-state reactivity makes the process ecologically friendly due to the absence of wastewater. tandfonline.com The technique of neat grinding has been successfully applied to synthesize a range of active pharmaceutical ingredient (API)-ionic liquids using dicarboxylic acids as counterions. acs.org

Mechanochemical methods have also been employed to synthesize various coordination polymers and metal-organic frameworks (MOFs) where dicarboxylic acids like glutarate act as ligands. nih.govacs.org For example, ammonium hexafluorogallate has been synthesized by grinding ammonium fluoride (B91410) and gallium fluoride trihydrate at room temperature. researchgate.net While the synthesis of primary amides from carboxylic acids via mechanochemistry has been explored, it highlights the potential of solid-state reactions for derivatives of carboxylic acids. acs.org

| Method | Reactants | Key Advantage | Source |

| Neat Grinding | Lidocaine + Dicarboxylic Acids | Eliminates need for solvents and purification steps. | acs.org |

| Grinding | Benzoic/Sebacic Acid + Solid Hydroxides/Carbonates | Ecologically friendly due to absence of wastewater. | tandfonline.com |

| Ball Milling | Ammonium Fluoride + Gallium Fluoride Trihydrate | Produces a single phase of ammonium hexafluorogallate at room temp. | researchgate.net |

Green Chemistry Principles in Dicarboxylic Acid Salt Formation

Mechanistic Investigations of Salt Formation

Understanding the underlying mechanisms of salt formation is crucial for controlling the synthesis of this compound. This includes managing the stoichiometry of the reactants and recognizing the profound influence of solvents and reaction conditions on the final product.

The stoichiometry of the acid-base reaction is the primary determinant of whether a neutral salt (diammonium glutarate) or an acid salt (this compound) is formed. Glutaric acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups that can be neutralized.

To produce the acid salt, this compound, a 1:1 molar ratio of glutaric acid to ammonia is required. prepchem.com In this reaction, only one of the two carboxylic acid groups is neutralized by ammonia. If two or more molar equivalents of ammonia are used, the reaction proceeds to form the fully neutralized diammonium glutarate. prepchem.com This principle is demonstrated in the synthesis of salts of other dicarboxylic acids, such as adipic acid, where reacting it with one mole of ammonia yields pure crystalline ammonium hydrogen adipate (B1204190). prepchem.com

An improved process for preparing ammonium salts of dicarboxylic acids like fumaric or succinic acid involves using ammonium carbonate or bicarbonate at a molar stoichiometric ratio or with a slight 4-5% excess of the neutralizing agent. google.com The reaction between ammonia and an acid is a straightforward neutralization to form an ammonium salt containing the NH₄⁺ ion. issr.edu.khchemguide.uk The precise control over the molar quantities of the dicarboxylic acid and the base is therefore fundamental to selectively producing the desired hydrogen salt. acs.org

The choice of solvent and the specific reaction conditions, such as temperature and reactant concentration, play a significant role in the outcome of the synthesis, affecting product yield, purity, and in some cases, stereochemistry. numberanalytics.com

The solubility of dicarboxylic acids and their salts varies considerably between different solvents. researchgate.net For example, in the synthesis of diaryl hydroxyl dicarboxylic acid salts, a solvent mixture of ethanol and tert-butanol (B103910) led to a drastic improvement in yield, reaching up to 77%. acs.org This particular reaction was also noted to be diastereospecific. acs.org The solvent can influence which crystalline form (polymorph) or solvate is produced. In the cocrystallization of fluoroquinolones with dicarboxylic acids, using different solvents resulted in the formation of various stoichiomorphs and solvates. acs.org

Temperature is another critical parameter. A method for preparing ammonium salts of fumaric and succinic acids specifies that the neutralization reaction should be conducted in a saturated aqueous solution at a temperature not exceeding 40°C, with subsequent drying of the product at a temperature below 70°C to prevent degradation. google.com The interaction between the salt and the solvent can be complex; studies on salt bridges formed by amidines and carboxylic acids show that polar solvents can reduce the stability of the salt bridge, but this effect can be mitigated by the chemical structure of the reactants. acs.orgnih.gov

| Condition | Effect | Example | Source |

| Solvent | Influences yield and product form (polymorphs, solvates). | Ethanol/tert-butanol mixture improved yield to 77% for a diacid salt. | acs.org |

| Solvent | Determines solubility and crystallization behavior. | Different solvents (water, methanol, acetonitrile) produce different crystal forms. | acs.org |

| Temperature | Affects reaction rate and product stability. | Synthesis of ammonium succinate (B1194679) is controlled at <40°C to prevent side reactions. | google.com |

| Concentration | Affects rate and yield of salt formation. | Neutralization is performed in a saturated aqueous solution of the synthesized salt. | google.comnumberanalytics.com |

Crystallographic and Structural Elucidation

Advanced Crystal Structure Determination

X-ray Diffraction Analysis of Orthorhombic Unit Cells

X-ray diffraction studies have been instrumental in establishing the fundamental crystal system and unit cell parameters of ammonium (B1175870) hydrogen glutarate. capes.gov.br These investigations confirmed that the compound crystallizes in the orthorhombic space group Pbcn. researchgate.net The orthorhombic system is characterized by three unequal axes that are mutually perpendicular. The careful analysis of diffraction patterns has provided the precise dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. This foundational data is the first step in building a complete structural model of the compound.

Neutron Diffraction Studies for Precise Hydrogen Atom Localization

While X-ray diffraction is powerful for locating heavier atoms, its ability to pinpoint hydrogen atoms is limited due to their low electron density. jove.com Neutron diffraction overcomes this limitation as neutrons interact with atomic nuclei rather than electrons. nih.gov This technique has been employed to confirm the results obtained from X-ray diffraction and, more importantly, to precisely locate the hydrogen atoms within the ammonium hydrogen glutarate structure. gla.ac.ukgla.ac.uk This precision is critical for understanding the intricate hydrogen bonding network within the crystal. rsc.orgacademie-sciences.fr

Analysis of Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of strong intermolecular hydrogen bonds. These interactions play a pivotal role in defining the connectivity and dimensionality of the structure.

Characterization of Very Short, Symmetrical O-H⋯O Hydrogen Bonds

A prominent feature of the this compound crystal structure is the presence of very short O-H⋯O hydrogen bonds. capes.gov.br These bonds link the carboxylate groups of adjacent glutarate anions. The short distance between the oxygen atoms is indicative of a strong hydrogen bond. mdpi.com Neutron diffraction studies have been particularly enlightening in characterizing these bonds, providing evidence for their symmetrical or near-symmetrical nature. gla.ac.ukgla.ac.uk In a symmetrical hydrogen bond, the hydrogen atom is positioned midway between the two oxygen atoms, a feature that has been a subject of significant research in hydrogen-bonded systems. academie-sciences.fr

Investigation of N-H⋯O Hydrogen Bonds Involving the Ammonium Cation

Below is a table summarizing the crystallographic data for this compound:

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbcn | researchgate.net |

Spectroscopic Probes of Solid-State Structure

Polarized Infrared Spectroscopy of Single Crystals

Polarized infrared (IR) spectra of this compound single crystals have been measured at both room and low temperatures (approximately 27 K) to probe its solid-state structure. researchgate.net

The analysis of the strong hydrogen bond within the crystal structure reveals significant information. The antisymmetric stretching vibration, denoted as νaOHO, is observed to be strongly dichroic. researchgate.net This vibration appears exclusively in the spectrum that is polarized parallel to the α-crystallographic direction, a finding that highlights the specific orientation of these bonds within the crystal lattice. researchgate.net

The C=O stretching vibration in this compound also displays anomalous behavior. researchgate.net This suggests complexities in the local environment of the carbonyl groups, likely influenced by the hydrogen bonding network within the crystal. researchgate.net

Spectroscopic analysis provides a more nuanced view of the ammonium ion's symmetry than crystallography alone. The polarized IR spectral results indicate that the NH₄⁺ ion has an effective symmetry that is lower than the crystallographic site symmetry it occupies. researchgate.net This discrepancy is attributed to the specific hydrogen bonding interactions between the ammonium ion and the surrounding glutarate anions, which distort the ion from its idealized crystallographic symmetry. researchgate.netresearchgate.net

Examination of C=O Stretching Vibration Anomalies

High-Resolution Solid-State Nuclear Magnetic Resonance (NMR)

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate hydrogen-bonded compounds, including this compound. capes.gov.br This powerful technique provides atomic-level insight into the chemical structure, three-dimensional arrangement, and dynamics of molecules in the solid state. mst.eduspringernature.com By measuring nuclear spin interactions, which are orientation-dependent, solid-state NMR can elucidate details about internuclear distances, molecular conformations, and the nature of hydrogen bonding, complementing the data obtained from diffraction and infrared spectroscopy. mst.edursc.org

Selection of Non-Protonated Carbon Resonances

In the solid-state ¹³C NMR analysis of this compound, the non-protonated carbon atoms are of particular interest. In the hydrogen glutarate anion (HOOC-(CH₂)₃-COO⁻), these are the two carboxyl carbons, designated C1 and C5. The selection of these resonances is strategic because their chemical shifts are highly sensitive to the local electronic environment, which is significantly influenced by factors such as hydrogen bonding and the ionization state of the carboxyl group. rsc.org

Unlike protonated carbons, the signals from non-protonated carbons are not complicated by large one-bond C-H dipolar couplings, which can simplify spectral analysis. The chemical shift values of the C1 and C5 carbons provide distinct signatures for the protonated carboxylic acid group (-COOH) and the deprotonated carboxylate group (-COO⁻). The carbon atom of the carboxylate group is typically more shielded (appears at a lower chemical shift) compared to the carbon of the carboxylic acid group. This difference allows for unambiguous assignment and provides a direct probe into the effects of intermolecular interactions within the crystal lattice. nih.govrsc.org

Table 1: Non-Protonated Carbon Resonances in the Hydrogen Glutarate Anion

| Carbon Atom | Type | Typical Chemical Shift (δ) / ppm (Estimated Range) | Significance in Structural Elucidation |

| C1 | Carboxylate (-COO⁻) | 175 - 185 | The chemical shift is sensitive to the type and strength of hydrogen bonds involving the carboxylate oxygen atoms (e.g., N-H···O interactions with the ammonium cation). |

| C5 | Carboxylic Acid (-COOH) | 180 - 190 | The chemical shift reflects the environment of the carboxylic acid group, particularly its involvement as a donor in O-H···O hydrogen bonds with adjacent glutarate anions. researchgate.net |

Note: The chemical shift ranges are estimated based on typical values for carboxylate and carboxylic acid carbons in solid-state dicarboxylic acid salts. Actual values are dependent on the specific crystalline environment.

Investigation of Hydrogen-Bonded Environments

O-H···O Interactions: These bonds form between the hydrogen glutarate anions. The carboxylic acid group (-COOH) of one anion acts as a hydrogen bond donor to a carboxylate oxygen atom (-COO⁻) of an adjacent anion. This interaction links the anions head-to-tail, forming infinite supramolecular chains. researchgate.net

N-H···O Interactions: The ammonium cation (NH₄⁺) acts as a multiple hydrogen bond donor. Its protons form hydrogen bonds with the oxygen atoms of the carboxylate and carboxylic acid groups of the surrounding hydrogen glutarate anions. researchgate.netrsc.org These interactions are crucial for linking the anionic chains together, building the full three-dimensional crystal lattice. researchgate.net

The geometric parameters of these bonds, determined through diffraction studies, provide quantitative insight into their relative strengths and importance in the crystal packing.

Table 2: Hydrogen-Bonding Interactions in this compound

| Hydrogen Bond Type | Donor | Acceptor | Significance |

| Inter-anionic | Carboxylic Acid (O-H) | Carboxylate Oxygen (O=C) | Links hydrogen glutarate anions into one-dimensional chains, a key supramolecular motif. researchgate.net |

| Cation-Anion | Ammonium Ion (N-H) | Carboxylate Oxygen (O=C) | Connects the ammonium cations to the anionic chains, providing 3D stability. rsc.org |

| Cation-Anion | Ammonium Ion (N-H) | Carbonyl Oxygen (O=C) | Further cross-links the anionic chains via the ammonium cation, reinforcing the crystal structure. |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for accurately describing the electronic structure and bonding within a molecule, as well as the energetics of interactions like hydrogen bonds. binarystarchem.ca These calculations solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy levels.

The electronic structure of ammonium (B1175870) hydrogen glutarate is defined by the ionic interaction between the ammonium cation (NH₄⁺) and the hydrogen glutarate anion (C₅H₇O₄⁻).

Ammonium Cation (NH₄⁺): The nitrogen atom in the ammonium ion is sp³ hybridized, resulting in a tetrahedral geometry with four equivalent N-H bonds. youtube.com The positive charge is distributed across the entire ion.

Hydrogen Glutarate Anion (C₅H₇O₄⁻): This anion consists of a five-carbon chain with a carboxylate group (-COO⁻) at one end and a carboxylic acid group (-COOH) at the other. The negative charge on the carboxylate group is delocalized across the two oxygen atoms due to resonance, leading to two C-O bonds with partial double-bond character. The electronic structure of the glutarate moiety can be influenced by its coordination environment, as seen in studies of larger molecular capsules where glutarate ligands are incorporated. researchgate.net

The primary bonding force in the solid state is the electrostatic attraction between the positively charged ammonium ion and the negatively charged hydrogen glutarate anion. This ionic bond is further supported by a network of hydrogen bonds. Computational studies on related systems, such as the interaction between ammonia (B1221849) and a benzene (B151609) radical cation, show that electron transfer can occur, strengthening the interaction between the components. ebi.ac.uk

Hydrogen bonds play a crucial role in the crystal lattice of ammonium hydrogen glutarate, dictating the three-dimensional arrangement of the ions. Experimental studies using X-ray diffraction and polarized infrared spectroscopy have provided evidence for the presence of very short and strong hydrogen bonds in this compound. capes.gov.bruni.wroc.pl

Quantum mechanical calculations allow for the precise determination of the geometry and energy of these hydrogen bonds. In this compound, two principal types of hydrogen bonds are observed:

N-H···O Bonds: The ammonium ion acts as a hydrogen bond donor, forming multiple hydrogen bonds with the oxygen atoms of the carboxylate and carboxylic acid groups of the glutarate anion. Studies of ammonium ions in other contexts show they form strong, directed hydrogen bonds. researchgate.net

O-H···O Bonds: A very short and strong hydrogen bond is formed between the carboxylic acid group of one glutarate anion and the carboxylate group of a neighboring anion. This type of short hydrogen bond is a significant feature of the crystal structure. capes.gov.br

| Interaction Type | Donor | Acceptor | Typical Characteristics | Reference |

| Inter-ionic H-Bond | Ammonium (N-H) | Glutarate (C=O or C-OH) | Moderate strength, directional, crucial for crystal packing. | researchgate.net |

| Inter-anion H-Bond | Glutarate (-COOH) | Glutarate (-COO⁻) | Very short, strong, connects glutarate anions into chains. | capes.gov.br |

Electronic Structure and Bonding Characterization

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation and conformational changes. These simulations are governed by a force field that describes the potential energy of the system.

In an aqueous solution, this compound dissociates into ammonium (NH₄⁺) and hydrogen glutarate (C₅H₇O₄⁻) ions. MD simulations can elucidate the structure and dynamics of the hydration shells around these ions.

Ammonium Ion Solvation: Ab initio MD simulations of a solvated ammonium ion show that it is coordinated with water molecules, forming a relatively stable hydration shell. acs.org The NH₄⁺ ion typically forms a tetrahedral cage with four strongly bound water molecules, each accepting a hydrogen bond from one of the N-H protons. acs.org Further water molecules form a more mobile second solvation shell.

Glutarate Anion Solvation: The hydrogen glutarate anion interacts with water through its charged carboxylate head and polar carboxylic acid tail. The carboxylate group is strongly hydrated, with water molecules acting as hydrogen bond donors to the oxygen atoms. The hydrocarbon chain exhibits hydrophobic interactions with the surrounding water. The solvation of carboxylate ions has been studied using Monte Carlo simulations, revealing the specific arrangements of water molecules around the charged group. acs.org

The five-carbon backbone of the glutarate anion is flexible and can adopt various conformations. The conformation is typically described by the torsion angles along the C-C-C-C chain. MD simulations can explore the potential energy surface of the anion to identify stable conformers and the energy barriers between them.

X-ray diffraction studies of crystals containing the hydrogen glutarate anion have shown that it can adopt different conformations depending on the crystal packing forces. nsf.gov The two primary conformations observed are:

trans,trans-conformation: The carbon backbone is nearly planar and extended.

trans,gauche-conformation: The carbon backbone is twisted. nsf.gov

The ability of the glutarate anion to adopt different shapes allows it to act as a versatile ligand in coordination polymers, where its conformation can influence the final structure of the material. researchgate.netresearchgate.net The presence of distinct conformational states can also be crucial in biological systems, where the shape of a molecule determines its function. nih.gov

| Torsion Angle | Conformation | Description | Reference |

| C1-C2-C3-C4 | trans | Extended chain segment. | nsf.gov |

| C2-C3-C4-C5 | trans | Fully extended, planar backbone. | nsf.gov |

| C1-C2-C3-C4 | trans | Extended chain segment. | nsf.gov |

| C2-C3-C4-C5 | gauche | Twisted, non-planar backbone. | nsf.gov |

Solvation Dynamics and Hydrogen Bonding in Aqueous Environments

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. researchgate.net

While specific DFT studies focusing solely on this compound are not widely published, the methodology is well-suited to investigate its properties. For instance, DFT has been systematically used to study the thermal decomposition of related compounds like ammonium perchlorate. sioc-journal.cn Such studies reveal reaction pathways, starting with proton transfer between the cation and anion, followed by subsequent decomposition steps—a process that is analogous to potential reactions in this compound. sioc-journal.cn

DFT calculations would be invaluable for:

Vibrational Spectra Analysis: Calculating theoretical vibrational frequencies to help assign experimental IR and Raman spectra, particularly for the modes associated with the strong hydrogen bonds.

Reaction Energetics: Determining the energy barriers for processes like proton transfer between the ammonium and glutarate ions, which is the initial step in the formation of ammonia and glutaric acid.

Bonding Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to quantify the nature of the hydrogen bonds and the charge distribution across the ions. DFT studies on iron-oxo and iron-sulfido complexes have successfully used this approach to evaluate bonding and the effects of hydrogen bonding. researchgate.net

Reactivity Descriptors: Calculating global reactivity descriptors to predict the chemical behavior of the compound. mdpi.com

By applying DFT, a detailed, quantitative understanding of the electronic properties, stability, and reactivity of this compound can be achieved, providing a theoretical foundation for its observed chemical and physical behavior.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of crystalline materials. For this compound, such predictions can be validated against detailed experimental studies.

Polarized infrared spectra of this compound single crystals have been measured at both room temperature and approximately 27 K. researchgate.netintibs.pl The analysis of these spectra is deeply rooted in the compound's crystal structure and the selection rules that dictate which vibrations are active. researchgate.net Computational predictions aim to replicate these experimental findings, providing a theoretical basis for the observed spectral features.

Key observations from the experimental spectra, which serve as benchmarks for theoretical models, include:

Strong Hydrogen Bond Vibrations: The antisymmetric stretching vibration (νₐOHO) associated with the very strong O-H···O hydrogen bond in the crystal is highly dichroic, appearing with significant intensity only in spectra with specific polarization. researchgate.net

Anharmonic Coupling: The C=O stretching vibration demonstrates unusual polarization behavior, which has been attributed to anharmonic coupling with the νₐOHO mode. researchgate.net

A primary goal of computational modeling is to accurately calculate the vibrational frequencies and intensities for these specific modes. The agreement between calculated and experimental values validates the theoretical model and allows for a confident assignment of spectral bands to specific molecular motions.

Table 1: Key Experimental Vibrational Characteristics for Theoretical Validation

| Vibrational Mode | Experimental Observation | Significance for Theoretical Models |

|---|---|---|

| Antisymmetric O-H···O Stretch (νₐOHO) | Strongly dichroic; appears only in specific polarization. researchgate.net | Models must correctly predict the transition dipole moment orientation. |

| C=O Stretch | Anomalous polarization behavior. researchgate.net | Requires calculations that can account for anharmonic coupling effects. |

Elucidation of Reaction Mechanisms and Transition States for Related Ammonium Species

While specific mechanistic studies on this compound are not widely documented, computational chemistry provides profound insights into the fundamental reactions of related ammonium carboxylate salts. A key area of investigation is the direct amide formation between a carboxylic acid and an amine, a reaction where an ammonium carboxylate salt is a crucial intermediate. dur.ac.uk

Computational studies have been employed to assess the different mechanistic possibilities for this transformation. A central question is whether the reaction proceeds through the formation of a stable ammonium carboxylate salt or via a neutral pathway involving hydrogen-bonded dimers. dur.ac.uk Theoretical calculations of the energy profiles of these pathways, including the structures and energies of reactants, intermediates, transition states, and products, are essential for distinguishing between them.

Furthermore, research on series of ammonium mono- and dicarboxylate salts has used computational methods to understand the energetics of their crystal lattices. rsc.org These studies reveal that subtle modifications in the organic anion, such as the length of an alkyl chain, can lead to significant changes in the intermolecular interaction energies within the crystal. rsc.org This has implications for understanding the stability of the salt and the mechanisms of its crystallization, showing a gradual increase in nucleus complexity from monomers to dimers and then to 1D, 2D, or 3D networks. rsc.org

Crystal Structure Prediction and Polymorphism Studies

Computational methods are increasingly used to predict the crystal structure of a compound from its chemical formula alone, a field known as crystal structure prediction (CSP). This involves mapping the potential energy landscape to identify the most stable, low-energy crystal packings (polymorphs).

Energy Landscape Mapping of Solid Forms

Energy landscape mapping for a compound like this compound involves generating a large number of plausible crystal structures and calculating their lattice energies. researchgate.net The result is a plot of energy versus unit cell parameters or other structural descriptors, which visualizes the relative stability of potential polymorphs. researchgate.net

Validation against Experimental Crystallographic Data

The ultimate test of any crystal structure prediction is its comparison with high-quality experimental data. This compound has been characterized by both X-ray and neutron diffraction, providing a precise experimental benchmark for validation. gla.ac.ukresearchgate.net

The crystal structure was determined to be orthorhombic, with the space group Pmaa. researchgate.net The glutarate anions are linked end-to-end by very short, symmetrical O-H···O hydrogen bonds, forming infinite chains. researchgate.net The ammonium cations fit between these chains, linking them via N-H···O hydrogen bonds. researchgate.net Neutron diffraction studies have confirmed the X-ray results while providing a more precise location of the hydrogen atoms, which is a critical detail for validating computational models. gla.ac.uk

A successful CSP workflow would generate a predicted crystal structure whose geometric parameters closely match the experimental data. The comparison includes the space group, unit cell dimensions, and atomic positions. The root-mean-square deviation (RMSD) of atomic positions between the predicted and experimental structures is a key metric for validating the accuracy of the theoretical model. researchgate.net

Table 2: Experimental Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pmaa | researchgate.net |

| a | 18.59 Å | researchgate.net |

| b | 7.56 Å | researchgate.net |

| c | 5.27 Å | researchgate.net |

| O-H···O bond length | 2.460(6) Å | researchgate.net |

Thermal and Mechanistic Decomposition Studies

Thermal Stability Analysis

The thermal stability of ammonium (B1175870) hydrogen glutarate is assessed using key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a comprehensive picture of how the material behaves when subjected to heat, identifying mass changes and energetic transitions.

Thermogravimetric Analysis (TGA) for Mass Loss Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For ammonium salts of dicarboxylic acids, TGA curves typically reveal a multi-step decomposition process. The initial weight loss is generally associated with the evolution of small molecules like ammonia (B1221849) and water.

Studies on analogous compounds, such as ammonium citrates, show that the decomposition process involves the loss of both ammonia (NH₃) and water (H₂O). The specific temperatures and the extent of mass loss in each step are dependent on the structure of the dicarboxylate. For instance, the thermal decomposition of ammonium adipate (B1204190), the salt of a six-carbon dicarboxylic acid, also shows a clear decomposition step. Similarly, the thermal decomposition of ammonium succinate (B1194679), derived from a four-carbon dicarboxylic acid, is known to proceed with the evolution of ammonia. orgsyn.org Based on these related compounds, the TGA profile of ammonium hydrogen glutarate is expected to show an initial mass loss corresponding to the release of ammonia and water, leading to the formation of an intermediate.

Table 1: Representative TGA Data for Decomposition of Ammonium Dicarboxylate Salts

| Compound | Onset Temperature (°C) | Primary Mass Loss Event | Reference |

| Ammonium Citrate Tribasic | ~180°C | Loss of NH₃ and H₂O | |

| Ammonium Adipate | - | Decomposition to Ammonium Hydrogen Adipate | |

| Ammonium Succinate | - | Evolution of NH₃ | orgsyn.org |

Note: The table shows typical data from analogous compounds to illustrate the expected behavior of this compound. Actual values may vary.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and decomposition. rsc.org For ammonium salts, DSC thermograms typically show an endothermic peak for melting, followed by further endothermic events corresponding to decomposition stages.

In studies of various ammonium salts, the decomposition process, which includes the release of ammonia, is observed as an endothermic event. For example, the DSC results for ammonium citrates show distinct endothermic events associated with their decomposition. It is anticipated that this compound would exhibit a similar profile, with an initial endotherm for melting followed by one or more endotherms as it decomposes.

Decomposition Kinetics and Mechanisms

Investigating the kinetics and mechanisms of decomposition provides deeper insight into the reaction rates, energy requirements, and the specific chemical transformations that occur.

Isothermal and Non-Isothermal Kinetic Modeling

The kinetics of thermal decomposition can be studied under both isothermal (constant temperature) and non-isothermal (constant heating rate) conditions. The data obtained from TGA experiments at different heating rates are often used to determine kinetic parameters like activation energy (Ea) and the reaction model. For example, the thermal decomposition kinetics of various aminopolycarboxylic acid salts, including an ammonium salt of GLDA (glutamic acid diacetic acid), were found to follow a pseudo-first-order reaction model. onepetro.org Similar kinetic analyses have been performed for ammonium adipate and other copolymers containing ammonium salt groups, where the reaction order for decomposition stages was determined. mdpi.com This approach allows for the prediction of the material's lifetime and stability under different thermal conditions.

Identification of Intermediate Species and Volatile Products

The decomposition of this compound is expected to proceed through intermediate species, ultimately yielding a range of volatile products. The initial volatile products are ammonia and water, resulting from deammoniation and dehydration reactions.

The solid intermediate formed is likely a result of cyclization. For analogous compounds, this is a common pathway; for example, the strong heating of ammonium succinate yields succinimide (B58015). tardigrade.indoubtnut.com By analogy, the decomposition of this compound would likely form glutarimide (B196013), a five-membered ring structure, through the loss of ammonia and water.

Further decomposition of the glutarate structure at higher temperatures would produce a variety of smaller volatile organic compounds. Pyrolysis studies of glutaric acid and related compounds can provide insight into these products, which may include carbon monoxide and carbon dioxide. scbt.com

Table 2: Expected Products from this compound Decomposition

| Product Type | Compound Name | Formation Pathway |

| Initial Volatiles | Ammonia (NH₃) | Deammoniation |

| Water (H₂O) | Dehydration | |

| Cyclic Intermediate | Glutarimide | Intramolecular cyclization |

| Gaseous Products | Carbon Monoxide (CO) | Pyrolysis of glutarate backbone |

| Carbon Dioxide (CO₂) | Pyrolysis of glutarate backbone |

Influence of Environmental Conditions (e.g., Atmosphere) on Decomposition Pathways

The atmosphere in which thermal decomposition occurs can significantly alter the reaction pathways and final products. A key distinction is made between inert and oxidative atmospheres.

In an inert atmosphere, such as nitrogen (N₂) or argon (Ar), the decomposition is a true pyrolysis process, leading to products like those described above. However, in an oxidative atmosphere like air, the presence of oxygen can lead to combustion reactions. This would result in different, highly oxidized products, such as various nitrogen oxides (NOx) from the ammonia and carbon oxides (CO, CO₂) from the organic backbone. aksci.com Safety data for related compounds like ammonium adipate note that hazardous decomposition products include carbon oxides and nitrogen oxides, which are typical combustion products. aksci.com Therefore, the environmental conditions are a critical variable in the thermal analysis and practical application of this compound.

Spectroscopic Analysis of Decomposition Products (e.g., Mass Spectrometry)

The thermal decomposition of this compound involves a series of complex chemical transformations. Mass spectrometry, often coupled with thermal analysis techniques such as thermogravimetric analysis (TGA-MS), is a pivotal tool for identifying the gaseous and volatile products evolved during this process. While specific studies exclusively on this compound are not extensively documented, the decomposition mechanism can be inferred from the well-understood behavior of similar ammonium carboxylate salts and the known mass spectral fragmentation of glutaric acid and its derivatives. researchgate.net

Upon heating, ammonium salts of carboxylic acids typically undergo decomposition through the loss of ammonia and water, which can lead to the formation of amides. researchgate.net In the case of this compound, the initial decomposition step is the likely evolution of ammonia (NH₃) to yield glutaric acid.

Further heating of the resulting glutaric acid can lead to several decomposition pathways, including decarboxylation (loss of CO₂) and dehydration to form glutaric anhydride (B1165640), a cyclic compound. The pyrolysis of dicarboxylic acids can generate a variety of products depending on the temperature and conditions. researchgate.net

Mass spectrometric analysis of the evolved gases would be expected to detect the characteristic mass-to-charge ratios (m/z) of these decomposition products. For instance, the detection of a signal at m/z 17 would indicate the presence of ammonia. Glutaric acid itself can be detected, particularly with soft ionization techniques. In electrospray ionization (ESI) mass spectrometry operating in negative ion mode, glutaric acid is observed as a deprotonated molecular ion [M-H]⁻ at m/z 131. pragolab.cz A characteristic fragment ion resulting from the loss of a carboxyl group (45 Da) may also be observed. pragolab.cz

The volatile products from the subsequent decomposition of glutaric acid would also be detectable. Carbon dioxide (CO₂) would produce a signal at m/z 44. If cyclization to glutaric anhydride occurs, this could be detected, and its fragmentation pattern analyzed. The study of the thermal degradation of glutamic acid, a related compound, has shown the formation of products such as succinimide and pyrrole, suggesting that complex cyclization and rearrangement reactions are possible at elevated temperatures. researchgate.net

A comprehensive analysis using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would provide a detailed profile of the decomposition products. This method separates the volatile and semi-volatile compounds produced during pyrolysis before they enter the mass spectrometer, allowing for the individual identification of a complex mixture of products. researchgate.netjfrm.ru Studies on other ammonium carboxylates have shown that this is an effective technique for elucidating thermal decomposition mechanisms.

The following interactive data table summarizes the plausible decomposition products of this compound and their expected mass-to-charge ratios in a mass spectrometry analysis.

| Plausible Decomposition Product | Chemical Formula | Molecular Weight (Da) | Expected m/z (and fragment ions) | Notes |

| Ammonia | NH₃ | 17.03 | 17 | A primary decomposition product from the ammonium salt. |

| Water | H₂O | 18.02 | 18 | Product of dehydration reactions. |

| Carbon Dioxide | CO₂ | 44.01 | 44 | Product of decarboxylation of glutaric acid. |

| Glutaric Acid | C₅H₈O₄ | 132.12 | 131 ([M-H]⁻), 87, 73 | The initial major decomposition product. Fragmentation can involve the loss of a carboxyl group. pragolab.cz |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 114, 86, 70 | Formed via intramolecular dehydration of glutaric acid. |

| Cyclopentanone | C₅H₈O | 84.12 | 84, 56, 42 | A potential product from the decarboxylation and cyclization of glutaric acid. |

Advanced Materials Science Applications and Potential

Design and Synthesis of Functional Crystalline Materials

The precise arrangement of molecules in the solid state is fundamental to creating materials with desired properties. mdpi.com Ammonium (B1175870) hydrogen glutarate's structure is conducive to forming ordered, crystalline materials through predictable intermolecular interactions, primarily hydrogen bonding. nih.gov

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building units via hydrogen bonds. wikipedia.orgnih.gov Unlike metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), HOFs are held together by weaker, more flexible hydrogen bonds, which can lead to unique properties such as high crystallinity and structural dynamism. nih.govrsc.org

The fundamental components of ammonium hydrogen glutarate—the ammonium cation (NH₄⁺) and the hydrogen glutarate anion (HOOC(CH₂)₃COO⁻)—are ideal for constructing HOFs. The ammonium ion can act as a potent hydrogen bond donor, while the carboxylate and carboxylic acid groups on the glutarate moiety are excellent hydrogen bond acceptors. nih.gov This donor-acceptor pairing facilitates the formation of robust, self-assembled networks. mdpi.com The design of stable HOFs often relies on the use of rigid molecular building blocks and strong hydrogen-bonding interactions to create permanent porosity. nih.gov Theoretical studies have confirmed that glutaric acid and ammonia (B1221849) readily form thermodynamically feasible clusters stabilized by hydrogen bonds, underscoring the potential for these components to create extended, ordered structures. nih.gov The resulting frameworks can be further stabilized by other weak intermolecular forces, such as van der Waals interactions. mdpi.com

A key feature of porous materials is the ability to tailor their pore size and chemical environment for specific applications, such as gas storage and separation or catalysis. nih.govrsc.org The tunability of HOFs stems from the flexibility of the hydrogen bonds and the modularity of the organic building blocks. rsc.org By modifying the organic linkers, researchers can systematically alter the framework's structure and function. rsc.org

This compound offers a platform for creating tunable solid-state systems. The length and flexibility of the glutarate chain can influence the geometry and dimensions of the pores within a HOF. The development of porous solids with precisely controlled pore sizes is a significant goal in materials chemistry. acs.org Materials with high porosity and large surface areas are particularly attractive for applications like sensing and environmental remediation. mdpi.commdpi.com While many porous frameworks are built from larger, more complex organic linkers, the principles of using bifunctional molecules like this compound remain the same. mdpi.com The ability to create porous solids from relatively simple, accessible building blocks is advantageous for developing functional materials for various technological applications, including solid-state hydrogen storage and ion conduction in batteries. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | azanium;4-carboxybutanoate | PubChem nih.gov |

| Molecular Formula | C₅H₁₁NO₄ | PubChem nih.gov |

| Molecular Weight | 149.15 g/mol | PubChem nih.gov |

| Parent Acid | Glutaric Acid | PubChem nih.gov |

| Parent Base | Ammonia | PubChem nih.gov |

Engineering of Hydrogen-Bonded Organic Frameworks (HOFs)

Role in Ionic Liquid and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is a prime candidate for exploration in this field, particularly in the development of novel ionic liquids.

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an organic or inorganic anion. ua.pt A particularly innovative application of ILs is in the pharmaceutical field, through the creation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs). nih.gov In an API-IL, the active drug molecule itself is incorporated as either the cation or the anion of the ionic liquid. ua.pt This transformation from a solid, crystalline drug to a liquid salt can significantly enhance physicochemical properties like solubility and thermal stability. nih.govresearchgate.net

The hydrogen glutarate anion derived from this compound is a dicarboxylate, a class of counterions that can be used to form API-ILs. researchgate.net By pairing a drug cation with the hydrogen glutarate anion, it may be possible to create a new liquid form of the drug. The use of biocompatible counterions derived from naturally occurring molecules, such as amino acids or carboxylic acids, is a key strategy in designing safer API-ILs. researchgate.net This approach has the potential to improve drug delivery and formulation development. ua.ptnih.gov

The physical and chemical properties of an ionic liquid or a molecular salt are determined by the specific structure and interactions of its constituent ions. grafiati.commdpi.com The relationship between the molecular structure of the ions and the macroscopic properties of the resulting material is a central theme in materials science. acs.org

In this compound, the combination of the small, symmetric ammonium cation and the flexible, bifunctional hydrogen glutarate anion dictates its solid-state structure and potential behavior as a component in more complex salts. nih.gov The glutarate anion possesses a five-carbon backbone, which provides flexibility, and two carboxyl groups, which are sites for strong, directional hydrogen bonding. nih.gov By systematically modifying components like the alkyl chain length of the dicarboxylate or the nature of the cation, researchers can tune properties such as melting point, viscosity, and solubility. anr.fr Understanding these structure-property relationships is crucial for designing novel salts and ionic liquids with tailored functionalities for specific applications. grafiati.comnih.gov

Research Findings: HOFs & API-ILs

| Research Area | Key Finding | Relevance to this compound |

| Hydrogen-Bonded Organic Frameworks (HOFs) | HOFs are porous materials self-assembled through hydrogen bonds, often using linkers with carboxylic acid groups. wikipedia.orgnih.gov Their properties are tunable by altering the organic building blocks. rsc.org | The ammonium and carboxylate/acid groups in this compound make it a suitable building block for HOFs. nih.govnih.gov |

| Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) | Converting crystalline APIs into ionic liquids by pairing them with a suitable counterion can improve solubility and stability. ua.ptnih.gov Biocompatible counterions like dicarboxylates are of particular interest. researchgate.net | The hydrogen glutarate anion is a dicarboxylate that could potentially be used as a counterion to form novel API-ILs. |

Development of Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) with Dicarboxylate Counterions

Contributions to Sustainable Chemical Processes

The principles of green chemistry encourage the use of renewable feedstocks and energy-efficient processes to minimize environmental impact. text2fa.ir this compound sits (B43327) at the intersection of two important value chains that are undergoing a sustainability transformation: the production of dicarboxylic acids and ammonia.

Glutaric acid, the precursor to the hydrogen glutarate anion, is a platform chemical that can be produced from biomass sources. researchgate.net The transition away from fossil fuel-based feedstocks towards renewable biomass is a cornerstone of building a sustainable chemical industry. rsc.org

Similarly, the production of ammonia via the Haber-Bosch process is currently a major contributor to global CO₂ emissions due to its reliance on fossil fuels. rsc.org There is a significant global effort to develop "green ammonia," produced using hydrogen generated from water electrolysis powered by renewable energy. rsc.org

By synthesizing this compound from bio-based glutaric acid and green ammonia, the resulting compound would have a significantly improved sustainability profile. This approach aligns with the goal of "defossilisation" in the chemical industry, where renewable carbon and energy sources replace conventional ones. rsc.org Such sustainable chemical processes not only reduce the carbon footprint but also broaden the raw material base for the chemical industry, contributing to a more circular and sustainable economy. text2fa.irdechema.de

Utilization in Green Synthesis Routes for Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound aligns with several core principles of green chemistry, particularly in the use of renewable feedstocks and the development of atom-economical synthetic routes.

Glutaric acid, the parent dicarboxylic acid of this compound, is recognized as a key platform chemical that can be derived from biological sources. researchgate.net Bio-based production of glutaric acid from feedstocks like glucose using engineered microorganisms is an area of active research, aiming to replace petrochemical-based production methods. researchgate.net As a derivative, this compound can be considered a bio-based reagent when produced from sustainably sourced glutaric acid and green ammonia.

The compound serves as a valuable precursor for a variety of derivatives, most notably polymers like polyesters and polyamides. researchgate.nettestbook.com The synthesis of polymers from bio-based monomers is a cornerstone of developing sustainable plastics. thebioscan.comacs.orgnih.gov For instance, the dicarboxylate structure of the glutarate ion is ideal for step-growth polymerization reactions.

One of the principles of green synthesis is the use of catalysts to enhance reaction efficiency. In some syntheses, ammonium salts themselves can act as catalysts. For example, ammonium hydrogen carbonate has been used as a catalyst in green Knoevenagel reactions to produce cinnamic acids, which are precursors for styrenic polymers. acs.orgnih.gov This suggests a potential dual role for this compound as both a reactant and a catalyst in certain synthetic pathways, enhancing process efficiency. The use of such bifunctional compounds can simplify reaction setups and reduce the need for additional, potentially hazardous, catalysts.

The synthesis of derivatives from this compound can be compared with other methods, highlighting the potential advantages of a "green" route.

| Derivative | Conventional Synthesis Route | Potential Green Route with this compound | Green Chemistry Principle Addressed |

|---|---|---|---|

| Polyamides (e.g., Nylon-5,5) | Condensation of petroleum-derived glutaric acid and a diamine. | Polycondensation using bio-based this compound as the glutarate source. researchgate.net | Use of Renewable Feedstocks |

| Polyester Polyols | Esterification of glutaric acid with polyols, often requiring strong acid catalysts. acs.org | Catalyst-free or self-catalyzed esterification under thermal conditions, releasing ammonia. | Catalysis, Atom Economy |

| Glutaric Anhydride (B1165640) | Dehydration of glutaric acid using strong dehydrating agents like acetic anhydride. | Thermal cyclization of this compound, potentially with ammonia recycling. | Designing Safer Chemicals |

The development of such green synthetic routes is crucial for transitioning from a petrochemical-based economy to a more sustainable, bio-based one. While specific protocols utilizing this compound are not yet widespread, its properties make it a promising candidate for future research in sustainable polymer chemistry. thebioscan.com

Implications for Carbon Capture and Gas Storage Materials (as related to dicarboxylic acid salts)

The dual functionality of this compound—possessing both an ammonium group (related to amines) and carboxylate groups—makes it a molecule of interest for carbon capture and storage (CCS) technologies. Both amine and carboxylate functionalities are known to interact with CO2.

Amine-functionalized materials are widely studied for CO2 capture due to the chemical reaction between the basic amine groups and acidic CO2. acs.orgnih.gov This process, known as amine scrubbing, is effective but can be energy-intensive. nih.gov Solid sorbents with amine groups are being developed to overcome some of the drawbacks of liquid amine solutions. nih.govdiva-portal.org The ammonium ion in this compound, while less basic than a free amine, can participate in acid-base chemistry relevant to CO2 capture, particularly in aqueous systems where it influences pH and the formation of bicarbonate and carbonate species. globalccsinstitute.com CO2 capture products, such as ammonium carbamate (B1207046) and ammonium bicarbonate, are known to form from the reaction of ammonia and CO2, and these have been investigated as activated forms of CO2 for subsequent chemical transformations. frontiersin.org

More directly relevant is the role of the dicarboxylate component. Dicarboxylic acids and their salts are being explored for CO2 capture through a process called carbon mineralization. researchgate.net In this approach, CO2 is captured as a stable solid carbonate. Carboxylate ligands can enhance the dissolution of alkaline mineral sources (like industrial waste) to release calcium ions, which then react with CO2 to form calcium carbonate. researchgate.net Studies have shown that dicarboxylic acids can play a role in this process. For example, glutamate, a derivative of a dicarboxylic acid, has been shown to not only improve the leaching of cement waste but also to promote the formation of vaterite, a specific polymorph of calcium carbonate. researchgate.net

The potential mechanism for a material like this compound involves its bifunctionality. The carboxylate groups could aid in mineral dissolution or directly interact with CO2 under certain conditions, while the ammonium ion influences the solution's pH, which is a critical parameter in the carbonate/bicarbonate equilibrium that governs CO2 absorption.

The table below summarizes the CO2 capture performance of materials featuring amine and carboxylate functionalities, providing context for the potential of dicarboxylic acid salts.

| Material Type | Functional Group(s) | CO2 Capture Mechanism | Typical Adsorption Capacity (mmol/g) | Reference |

|---|---|---|---|---|

| Amine-impregnated SBA-15 | Primary/Secondary Amines | Chemisorption (Carbamate formation) | 2.2 - 3.97 | nih.gov |

| Amine-functionalized Graphene Oxide | Amine, Carboxyl, Epoxy | Chemisorption/Physisorption | ~0.8 | core.ac.ukmdpi.com |

| Porous Organic Polymers (POPs) | Amine-modified frameworks | Chemisorption | 1.5 - 4.0 | diva-portal.org |

| Aqueous Ammonia | Ammonia/Ammonium | Absorption (Ammonium bicarbonate/carbamate formation) | High capacity, varies with conditions | globalccsinstitute.com |

| Dicarboxylic Acid Ligands | Carboxylate | Enhanced Mineralization (e.g., with Ca-rich waste) | Varies (enhances overall process) | researchgate.net |

Given these research trends, dicarboxylic acid salts like this compound represent a novel class of materials worth investigating for integrated carbon capture and utilization strategies. Their biodegradability and potential bio-based origin further add to their appeal from an environmental perspective. solubilityofthings.com

Q & A

Q. What are the recommended laboratory methods for synthesizing ammonium hydrogen glutarate?

this compound can be synthesized via acid-base reactions between glutaric acid and ammonium hydroxide under controlled pH conditions. A common method involves slow evaporation of an aqueous solution containing stoichiometric amounts of glutaric acid and ammonium carbonate, yielding high-purity crystals . Recrystallization in polar solvents (e.g., ethanol-water mixtures) is recommended for purification.

Q. How can researchers determine the purity and structural integrity of synthesized this compound?

Purity can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Structural confirmation requires Fourier Transform Infrared Spectroscopy (FTIR) to identify carboxylate and ammonium functional groups, and X-ray Diffraction (XRD) for crystal lattice validation . Differential Scanning Calorimetry (DSC) can verify thermal stability by comparing melting points to literature values (e.g., related glutarate esters in ).

Q. What experimental techniques are used to characterize the solubility of this compound?

Solubility in common solvents (water, ethanol, acetone) can be quantified via gravimetric analysis after saturation and filtration. For temperature-dependent studies, UV-Vis spectrophotometry at specific wavelengths (e.g., 210 nm for carboxylate absorption) is effective. Comparative data with structurally similar compounds, such as monoethyl glutarate, may provide reference benchmarks .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the molecular modeling of this compound?

DFT calculations at the B3LYP/6-311G++(d,p) level are used to predict molecular geometry, electronic structure, and intermolecular interactions (e.g., H-bonding networks). These models validate experimental XRD data and predict nonlinear optical (NLO) properties, such as hyperpolarizability, critical for photonic applications . Software tools like Gaussian or ORCA are recommended for simulations.

Q. What strategies improve the yield of this compound in microbial biosynthesis?

Metabolic engineering of Corynebacterium glutamicum strains can enhance glutaric acid production by overexpressing transporters (e.g., NCgl0464) to minimize intermediate loss. Fed-batch fermentation with glucose or molasses achieves yields >0.70 mol/mol and titers exceeding 90 g/L . Downstream processing involves acid precipitation and ion-exchange chromatography for purification.

Q. How do crystal packing interactions influence the thermal stability of this compound?

Hirshfeld surface analysis reveals dominant O–H and H–H interactions in the crystal lattice, which stabilize the structure. Thermogravimetric Analysis (TGA) and DSC show decomposition onset temperatures >150°C, correlating with hydrogen-bond strength. Comparative studies with salts like sodium glutarate (CAS 527-07-1) highlight cation-specific stability trends .

Q. How should researchers address contradictions in reported physicochemical properties?

Discrepancies in solubility or melting points require method validation across multiple techniques (e.g., XRD, DSC) and replication under controlled conditions (pH, humidity). Cross-referencing with databases like PubChem or HSDB ensures data reliability . Meta-analyses of peer-reviewed studies can resolve outliers caused by impurities or measurement artifacts.

Q. What advanced techniques characterize the nonlinear optical (NLO) properties of this compound crystals?

Second Harmonic Generation (SHG) studies using Q-switched Nd:YAG lasers (1064 nm) quantify NLO efficiency. Powder SHG efficiency relative to potassium dihydrogen phosphate (KDP) provides a benchmark. Polarized light microscopy and Z-scan techniques further assess refractive index modulation and optical limiting behavior .

Methodological Guidance for Data Analysis

Q. How can researchers analyze conflicting spectral data in this compound studies?

Q. What statistical approaches are suitable for optimizing synthesis parameters?

Response Surface Methodology (RSM) with central composite design evaluates the impact of pH, temperature, and reactant ratios on yield. Multivariate analysis (ANOVA) identifies significant factors, while Pareto charts prioritize optimization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.